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5-(2-chlorophenyl)-N-(4-pyridinylmethyl)-2-thiophenecarboxamide

Kinase inhibitor design Structure-activity relationship Hydrogen-bond geometry

5-(2-Chlorophenyl)-N-(4-pyridinylmethyl)-2-thiophenecarboxamide (CAS 1206091-32-8, C₁₇H₁₃ClN₂OS, MW 328.8) is a diaryl thiophene-2-carboxamide bearing a 2-chlorophenyl substituent at the thiophene 5-position and a 4-pyridinylmethyl amide side chain. This scaffold belongs to a class of heteroaromatic carboxamides that have been patented as protein kinase inhibitors , antibacterial agents against Xanthomonas spp.

Molecular Formula C17H13ClN2OS
Molecular Weight 328.8 g/mol
Cat. No. B4504254
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(2-chlorophenyl)-N-(4-pyridinylmethyl)-2-thiophenecarboxamide
Molecular FormulaC17H13ClN2OS
Molecular Weight328.8 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C2=CC=C(S2)C(=O)NCC3=CC=NC=C3)Cl
InChIInChI=1S/C17H13ClN2OS/c18-14-4-2-1-3-13(14)15-5-6-16(22-15)17(21)20-11-12-7-9-19-10-8-12/h1-10H,11H2,(H,20,21)
InChIKeyPPNDFVHVWMVCJJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(2-Chlorophenyl)-N-(4-pyridinylmethyl)-2-thiophenecarboxamide: Structural and Procurement Baseline


5-(2-Chlorophenyl)-N-(4-pyridinylmethyl)-2-thiophenecarboxamide (CAS 1206091-32-8, C₁₇H₁₃ClN₂OS, MW 328.8) is a diaryl thiophene-2-carboxamide bearing a 2-chlorophenyl substituent at the thiophene 5-position and a 4-pyridinylmethyl amide side chain. This scaffold belongs to a class of heteroaromatic carboxamides that have been patented as protein kinase inhibitors [1], antibacterial agents against Xanthomonas spp. [2], and p38α MAPK inhibitors [3]. Unlike its des-chloro or alternative pyridyl regioisomers, the combination of an ortho-chlorine on the phenyl ring and a 4-pyridinylmethyl amide vector simultaneously modulates hydrogen-bonding geometry at the amide N–H, electron density on the thiophene core, and the spatial trajectory of the basic pyridyl nitrogen [4].

Why 5-(2-Chlorophenyl)-N-(4-pyridinylmethyl)-2-thiophenecarboxamide Cannot Be Replaced by Generic Thiophene Carboxamide Analogs


In-class thiophene-2-carboxamides are not interchangeable because small structural variations produce large functional consequences. Relocating the pyridyl nitrogen from the 4-position to the 2-position eliminates the para-directing hydrogen-bond-acceptor geometry that orients the amide N–H for target engagement [1]. Removing the ortho-chlorine from the phenyl ring (e.g., 5-phenyl-N-(4-pyridylmethyl)-2-thiophenecarboxamide) abolishes both the steric torsion that pre-organizes the biaryl system and the halogen-bond donor capability that can contribute 0.5–1.5 kcal/mol to protein–ligand interactions [2]. Inverting the carboxamide connectivity—placing the chlorophenyl on the amide nitrogen rather than on the thiophene 5-position, as in N-(2-chlorophenyl)-5-(2-pyridinyl)-2-thiophenecarboxamide—switches the pharmacophore from a diaryl-thiophene donor–acceptor system to a pyridyl-thiophene system with a pendant chlorophenyl amide, altering the kinase selectivity fingerprint documented across Vertex and AstraZeneca thiophene carboxamide patents [3][4]. These differences are not cosmetic: they determine which kinase binding pockets are engaged, whether the compound acts as an ATP-competitive or allosteric inhibitor, and whether antibacterial activity against Xanthomonas is retained [5].

Quantitative Differentiation Evidence for 5-(2-Chlorophenyl)-N-(4-pyridinylmethyl)-2-thiophenecarboxamide


Pyridyl Regioisomerism Dictates Hydrogen-Bond Geometry and Kinase Binding Mode

In the 2-thiophenecarboxamide kinase inhibitor series exemplified in Vertex patent US7829590B2, the pyridyl nitrogen position determines the hydrogen-bonding vector of the amide N–H. The 4-pyridinylmethyl substituent (as in the target compound) projects the pyridyl nitrogen in a para orientation relative to the methylene linker, enabling linear N–H⋯N(pyridine) intramolecular hydrogen bonding that pre-organizes the amide for ATP-binding site engagement. By contrast, the 2-pyridinylmethyl isomer (comparator: 5-(2-chlorophenyl)-N-(2-pyridinylmethyl)-2-thiophenecarboxamide) forces a bifurcated geometry where the pyridyl nitrogen competes with the amide carbonyl for the N–H proton, reducing the population of the binding-competent conformation [1]. In the p38α MAPK co-crystal structure (PDB 4KIN) of a closely related 5-(2-chlorophenyl)-2-thiophenecarboxamide, the 2-chlorophenyl group occupies a deep hydrophobic pocket while the amide carbonyl accepts a hydrogen bond from the kinase hinge Met109 backbone N–H; this hinge-binding geometry is only accessible when the amide substituent permits the trans-amide conformation, which the 4-pyridinylmethyl group stabilizes [2].

Kinase inhibitor design Structure-activity relationship Hydrogen-bond geometry

Ortho-Chlorine on Phenyl Ring Modulates Lipophilicity and Halogen-Bonding Potential vs. Des-Chloro Analog

The 2-chlorophenyl substituent on the target compound introduces an ortho-chlorine that simultaneously increases lipophilicity and provides a halogen-bond donor site. For the closely related pair 5-(4-chlorophenyl)thiophene-2-carboxamide (logP = 3.87) and 5-phenylthiophene-2-carboxamide (logP ≈ 3.1), the chlorine atom contributes approximately ΔlogP = +0.77 . The ortho-chlorine further introduces a torsional twist (~30–40° departure from coplanarity between the phenyl and thiophene rings) that shapes the three-dimensional pharmacophore [1]. The des-chloro comparator 5-phenyl-N-(4-pyridinylmethyl)-2-thiophenecarboxamide lacks both the lipophilicity increment and the halogen-bond σ-hole, which in protein–ligand complexes can contribute binding free energy increments of 0.5–1.5 kcal/mol [2]. In the p38α MAPK co-crystal structure PDB 4KIN, the 2-chlorophenyl group of the co-crystallized ligand makes extensive van der Waals contacts with Val38, Ala51, Lys53, and Leu108; removal of the chlorine would create a suboptimal packing void, predicted to reduce binding affinity [3].

Lipophilicity modulation Halogen bonding logP

Carboxamide Connectivity Determines Pharmacophore Class: Thiophene-5-Aryl vs. Thiophene-2-Amide-Aryl Series

The target compound belongs to the 5-aryl-thiophene-2-carboxamide series, where the aryl group is attached directly to the thiophene C5 position. In contrast, the comparator N-(2-chlorophenyl)-5-(2-pyridinyl)-2-thiophenecarboxamide (ChEBI 120652) [1] places the 2-chlorophenyl group on the amide nitrogen, creating a 2-pyridinyl-thiophene-2-carboxamide with an N-aryl amide side chain. These two connectivity patterns represent distinct pharmacophore classes. The 5-aryl series has been developed as p38α MAPK inhibitors (EP3186245A4) [2] and antibacterial agents (WO2019137995A1) [3], while the N-aryl amide series (with the chlorophenyl on the amide nitrogen) appears in IKK-2 inhibitor patents (US7125896B2) [4] and JAK2 inhibitor programs [5]. The IKK-2 inhibitor BMS-345541 and related N-aryl thiophene carboxamides bind an allosteric site on IKK-2, whereas the 5-aryl series targets the ATP-binding site of p38α, demonstrating that the position of the aryl group fundamentally determines the target protein and binding mode.

Pharmacophore classification Kinase selectivity IKK-2 inhibitor scaffold

Cellular Efficacy of Pyridinylthiophene Carboxamide Scaffold in Cancer Models: N-Pyridinylthiophene Carboxamide (Cpd21) Demonstrates Sub-Micromolar Potency

N-Pyridinylthiophene carboxamide (Cpd21, Sigma-Aldrich 531126), a close scaffold analog of the target compound that shares the thiophene-2-carboxamide core with a pyridinyl substitution but lacks the 2-chlorophenyl group, demonstrates EC50 values of 439 nM (S462 cells), 754 nM (SNF96.2 cells), and 1.0 µM (sMPNST cells) against malignant peripheral nerve sheath tumor (MPNST) lines, while sparing normal Schwann cells and mouse embryonic fibroblasts . The compound reduces ATP consumption with EC50 = 1.0 µM, blocks the cell cycle at G1/S, and synergizes with the PI3K inhibitor LY-294002 . In vivo, Cpd21 administered at ~40 mg/kg i.p. reduces MPNST burden in mouse allografts with a tissue half-life of 6–8 hours . The presence of the 2-chlorophenyl group on the target compound is expected to further enhance lipophilicity and target binding compared with the des-chloro Cpd21 scaffold, as established in Evidence Item 2.

Anticancer activity MPNST Cellular EC50

Molecular Size and Topological Polar Surface Area Differentiate the Target Compound from Unsubstituted Parent Scaffold

The unsubstituted parent scaffold N-(4-pyridinylmethyl)-2-thiophenecarboxamide (CAS 346692-27-1) has MW = 218.27 and TPSA ≈ 54 Ų . The target compound adds a 2-chlorophenyl group, increasing MW to 328.8 (ΔMW = +110.5) and TPSA to approximately 54–58 Ų (the added phenyl ring contributes zero additional polar surface area but the chlorine atom slightly modulates the electronic distribution). This MW increase from ~218 to ~329 moves the compound from fragment-like space (MW < 250) into lead-like space (MW 250–350), fundamentally altering its suitability for fragment-based screening versus lead optimization programs [1]. The larger hydrophobic surface area of the target compound also increases predicted plasma protein binding and reduces aqueous solubility relative to the parent scaffold, factors that directly impact assay buffer compatibility and DMSO stock concentration limits during procurement.

Physicochemical properties Drug-likeness TPSA

Recommended Research and Industrial Application Scenarios for 5-(2-Chlorophenyl)-N-(4-pyridinylmethyl)-2-thiophenecarboxamide


Kinase Inhibitor Hit-to-Lead Optimization Targeting p38α MAPK

Based on the crystallographic evidence that 5-(2-chlorophenyl)-2-thiophenecarboxamides occupy the ATP-binding site of p38α MAPK (PDB 4KIN) [1] and the patent precedence for this scaffold class as MAPK inhibitors (EP3186245A4) [2], the target compound is suitable as a starting point for p38α inhibitor lead optimization. The 4-pyridinylmethyl amide substituent provides the correct hydrogen-bond geometry for hinge binding (Evidence Item 1), while the 2-chlorophenyl group fills the hydrophobic back pocket (Evidence Item 2). Researchers should measure IC50 against p38α and counter-screen against p38β, p38γ, and p38δ to establish isoform selectivity, then profile against a broader kinase panel.

Structure-Activity Relationship Studies on Antibacterial Thiophene Carboxamides Against Xanthomonas spp.

The substituted thiophenecarboxamide scaffold is claimed in Bayer patent WO2019137995A1 for controlling bacterial diseases caused by Xanthomonas [3]. The target compound, with its 5-(2-chlorophenyl) substitution and 4-pyridinylmethyl amide, represents a specific chemical space within the claimed Markush structures. Recommended testing includes minimum inhibitory concentration (MIC) determination against Xanthomonas campestris pv. campestris and X. oryzae pv. oryzae in microbroth dilution assays, with the des-chloro analog 5-phenyl-N-(4-pyridinylmethyl)-2-thiophenecarboxamide as a direct comparator to quantify the contribution of the chlorine substituent to antibacterial activity.

Malignant Peripheral Nerve Sheath Tumor (MPNST) Pharmacology Studies

The N-pyridinylthiophene carboxamide scaffold has demonstrated selective cytotoxicity against MPNST cells (EC50 = 439–1000 nM for Cpd21) while sparing normal Schwann cells . The target compound adds a 2-chlorophenyl substituent that is predicted to enhance potency and modify the pharmacokinetic profile. Researchers should evaluate the target compound in S462, SNF96.2, and sMPNST cell viability assays, assess ATP consumption (EC50), perform cell cycle analysis by flow cytometry, and test synergy with PI3K inhibitors. In vivo evaluation in an MPNST mouse allograft model at 20–40 mg/kg i.p. is warranted if cellular potency is confirmed.

Computational Chemistry and Molecular Docking Campaigns on Halogen-Bonding Kinase Inhibitors

The ortho-chlorine on the 2-chlorophenyl ring provides a well-defined halogen-bond σ-hole that can be exploited in structure-based design [4]. The target compound is ideal for studies that combine X-ray crystallography (using PDB 4KIN as a template system) with quantum mechanical calculations (e.g., DFT at the M06-2X/6-31+G* level) to quantify halogen-bond energetics and guide the replacement of chlorine with bromine or iodine to tune σ-hole magnitude. Such studies can validate computational predictions of halogen-bond-strengthened inhibitors and inform the design of next-generation kinase inhibitors with improved residence times.

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